molecular formula C13H14BrNO3 B2937499 benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate CAS No. 1566334-59-5

benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate

Cat. No.: B2937499
CAS No.: 1566334-59-5
M. Wt: 312.163
InChI Key: XPXXUQWEZBZLMN-UHFFFAOYSA-N
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Description

Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 2-bromoacetyl group and a benzyloxycarbonyl (Cbz) protecting group. Its cyclopropane ring confers steric strain, which may influence reactivity and stability compared to non-cyclic analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c14-8-11(16)13(6-7-13)15-12(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXXUQWEZBZLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CBr)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566334-59-5
Record name benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate typically involves the reaction of benzyl carbamate with 1-(2-bromoacetyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the cyclopropane ring, impacting electronic and steric properties:

Compound Name Substituent on Cyclopropane Molecular Formula Molecular Weight Key Functional Groups
Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate 2-Bromoacetyl C₁₃H₁₄BrNO₃ 328.16 Bromoacetyl, Carbamate
Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate Hydroxymethyl C₁₂H₁₅NO₃ 221.25 Hydroxymethyl, Carbamate
Benzyl (1-(3-bromophenyl)cyclopropyl)carbamate 3-Bromophenyl C₁₇H₁₆BrNO₂ 346.22 Aryl bromide, Carbamate
(R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate Dimethoxyphosphoryl C₁₄H₂₀NO₅P 313.28 Phosphoryl, Carbamate

Key Observations :

  • The bromoacetyl group in the target compound enhances electrophilicity compared to the hydroxymethyl or aryl substituents in analogs.

Key Observations :

  • High yields (up to 98%) are achievable in phosphorylated carbamates via organocatalytic methods , but bromoacetyl analogs may require specialized conditions to prevent decomposition.
  • Enantiomeric excess varies widely (53–92%), highlighting the importance of chiral induction methods in phosphorylated derivatives .

Physicochemical Properties

Comparative data on stability and reactivity:

Compound Name Boiling Point (°C) Density (g/cm³) pKa Stability Notes
This compound Not reported Not reported ~10–12 Susceptible to nucleophilic attack
Benzyl (1-(3-bromophenyl)cyclopropyl)carbamate 477.7 ± 44.0 1.45 ± 0.1 11.90 Stable under ambient conditions
Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate Not reported Not reported ~13–15 Hydroxyl group may oxidize

Key Observations :

  • The bromoacetyl group likely lowers pKa compared to hydroxymethyl or aryl analogs, increasing acidity of adjacent protons.
  • 3-Bromophenyl derivatives exhibit higher thermal stability (boiling point ~477°C) due to aromatic conjugation .

Key Observations :

  • The target compound’s bromoacetyl group positions it as a versatile electrophile in medicinal chemistry, unlike phosphorylated or hydroxylated analogs.

Biological Activity

Benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound features a cyclopropyl moiety and a bromoacetyl group, which are critical for its biological activity. The synthesis typically involves the reaction of benzyl carbamate with 2-bromoacetyl cyclopropane under specific conditions to yield the desired product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has shown potent cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • U-87 (glioblastoma)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. In vitro assays have reported IC50 values in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against strains such as:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Key observations include:

  • The bromoacetyl group enhances lipophilicity and facilitates cellular uptake.
  • The cyclopropane ring contributes to conformational rigidity, which is essential for binding to biological targets.
  • Variations in substituents on the benzene ring can modulate potency and selectivity against different cancer cell lines.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their anticancer activities. The lead compound exhibited an IC50 value of 5 µM against MCF-7 cells, significantly lower than that of doxorubicin (IC50 = 10 µM). The study concluded that modifications to the cyclopropane moiety could further enhance efficacy.

Case Study 2: Antibacterial Properties

A study conducted by MDPI highlighted the antibacterial effects of this compound against multi-drug resistant strains. The compound's MIC against MRSA was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent in treating resistant infections.

Q & A

Q. What are the recommended synthetic routes for benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Step 1: Start with a cyclopropylamine derivative (e.g., 1-aminocyclopropane-1-carboxylic acid) and introduce the bromoacetyl group via nucleophilic substitution. The bromoacetyl chloride can react with the amine under anhydrous conditions in the presence of a base like triethylamine .
  • Step 2: Protect the amine with a benzyl carbamate group using benzyl chloroformate (Cbz-Cl) in a dichloromethane (DCM) solvent at 0–5°C to minimize side reactions .
  • Optimization: Use kinetic studies (e.g., TLC or HPLC monitoring) to adjust reaction time and temperature. For example, maintaining a low temperature (-10°C) during bromoacetylation reduces undesired ring-opening of the cyclopropane .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Identify the cyclopropane protons (δ 1.2–1.8 ppm, split into multiplets due to ring strain) and the benzyl group (δ 7.2–7.4 ppm). The bromoacetyl methylene protons appear as a singlet near δ 3.8–4.0 ppm .
    • 13C NMR: Confirm the carbamate carbonyl (δ 155–160 ppm) and the bromoacetyl carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₃H₁₄BrNO₃: 336.02) and isotope pattern for bromine .
  • Purity Assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity; monitor for degradation products like hydrolyzed bromoacetyl groups .

Advanced Research Questions

Q. What strategies can mitigate the instability of the bromoacetyl group during storage or reaction conditions?

Methodological Answer:

  • Storage: Store the compound in anhydrous solvents (e.g., DMF or DCM) under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
  • Reaction Design: Introduce the bromoacetyl group in the final synthetic step to minimize exposure to nucleophiles or moisture. Use scavengers (e.g., molecular sieves) in reactions involving polar solvents .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 2 weeks) with HPLC monitoring to identify degradation pathways and optimize formulation .

Q. How does the cyclopropane ring's strain influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Enhancement: The cyclopropane’s ring strain (≈27 kcal/mol) increases the electrophilicity of adjacent groups, accelerating nucleophilic attack on the bromoacetyl carbon. Compare reactivity with non-cyclopropane analogs using kinetic assays (e.g., pseudo-first-order rate constants in SN2 reactions with thiols) .
  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to analyze bond angles and electron density distribution, correlating with experimental reactivity data .

Q. What are the implications of the compound's logP and aqueous solubility for its application in biological assays?

Methodological Answer:

  • logP Estimation: Predicted logP ≈ 2.1 (via ChemDraw) suggests moderate lipophilicity, suitable for cell permeability but may require solubilizers (e.g., DMSO/PEG mixtures) for in vitro assays .
  • Solubility Testing: Perform shake-flask experiments in PBS (pH 7.4) to determine solubility limits. If <1 mg/mL, use co-solvents (≤5% DMSO) to avoid precipitation in cell cultures .

Q. How can researchers analyze potential degradation products of this compound under hydrolytic or oxidative conditions?

Methodological Answer:

  • Hydrolytic Degradation: Incubate the compound in buffer solutions (pH 2–10) at 37°C for 24h. Use LC-MS to detect products like cyclopropane-1-carboxylic acid (hydrolysis of carbamate) or debrominated acetyl derivatives .
  • Oxidative Stress: Expose to H₂O₂ (3% v/v) and analyze via ESI-MS for epoxide formation (if cyclopropane ring reacts) or sulfoxide derivatives .

Q. What role does this compound play in synthesizing protease inhibitors, and how can its reactivity be tuned for selective conjugation?

Methodological Answer:

  • Application: The bromoacetyl group acts as an electrophilic "warhead" in covalent inhibitors (e.g., calpain or cathepsin inhibitors). Conjugate with cysteine residues in target enzymes via Michael addition .
  • Selectivity Optimization: Modify the cyclopropane substituents (e.g., electron-withdrawing groups) to adjust electrophilicity. Test selectivity using competitive assays with glutathione (to mimic off-target reactions) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for similar cyclopropane carbamates?

Methodological Answer:

  • Variable Analysis: Compare reaction parameters (solvent polarity, temperature, catalyst use) across studies. For example, yields may drop in polar aprotic solvents (DMF) due to ring-opening side reactions .
  • Reproducibility Protocol: Standardize substrate purity (≥98% by HPLC) and moisture control (Karl Fischer titration <50 ppm) to isolate critical variables .

Q. What computational tools are recommended to predict the environmental impact of this compound, given its potential biodegradability?

Methodological Answer:

  • Software: Use EPI Suite (EPA) to estimate biodegradation half-life (e.g., BioHCwin model) or ECOSAR for aquatic toxicity .
  • Experimental Validation: Perform OECD 301D biodegradation tests in activated sludge; monitor via TOC analysis for mineralization rates .

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